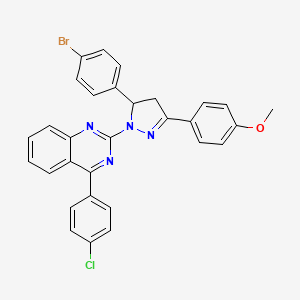
2-(5-(4-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-chlorophenyl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis and Hypolipidemic Activities
The synthesis of novel quinazoline derivatives has been explored due to their potential hypolipidemic activities. One such compound, NO-1886, has been shown to increase lipoprotein lipase activity in rats, leading to the synthesis of various analogs to study the structure-activity relationship. Derivatives with a 4-[(diethoxyphosphoryl)-methyl]phenyl group at the 2-position have demonstrated the ability to lower triglyceride and total cholesterol levels, with the highest activity observed when the 3-position is substituted by a methyl or benzyl group .
Synthesis and Bioactivity of Pyrazoline Derivatives
Pyrazoline derivatives are known for their biological activity. The synthesis of 3-(2,4-dichlorophenyl)-5-(4-hydroxy-3-methoxyphenyl) pyrazoline has been achieved using a reflux method, yielding a pale yellow powder with strong antioxidant activity. This compound also exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria and has been found to be toxic in a Brine Shrimp Lethality Test .
Synthesis and Characterization of Quinazoline Derivatives
A series of 4-(3'-chlorophenylamino)-6-methoxy quinazoline derivatives have been synthesized with varying yields. These compounds were characterized using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, MS, and elemental analysis. The synthesis process involved cyclization and etheration steps .
Molecular Docking and Quantum Chemical Calculations
The molecular structure and spectroscopic data of a related compound, 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazol-1-yl]- 1, 3-thiazol-4-yl}phenol, have been obtained using DFT calculations. The study included molecular docking and quantum chemical calculations to predict biological effects, with parameters such as bond length, bond angle, and intramolecular charge transfer being calculated .
Synthesis and Crystal Structure Analysis
The synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its corresponding methyl ester has been described as regiospecific. The crystal structure of these compounds was determined using single-crystal X-ray analysis, revealing conformational differences and the presence of hydrogen-bonded dimers in the solid state .
Microwave Synthesis and Antimicrobial Study
New pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives have been synthesized using microwave irradiation. These compounds have been characterized by various spectroscopic methods and evaluated for their antimicrobial activity. The study highlights the potential of these heterocyclic compounds in biological applications .
Propiedades
IUPAC Name |
2-[3-(4-bromophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-(4-chlorophenyl)quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22BrClN4O/c1-37-24-16-10-19(11-17-24)27-18-28(20-6-12-22(31)13-7-20)36(35-27)30-33-26-5-3-2-4-25(26)29(34-30)21-8-14-23(32)15-9-21/h2-17,28H,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWQXBMDRKCKBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Br)C4=NC5=CC=CC=C5C(=N4)C6=CC=C(C=C6)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22BrClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-chlorophenyl)-8-ethyl-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B3020287.png)
![6-Methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3020289.png)
![N-(2-chloro-4-fluorophenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
![3,7-Dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B3020292.png)
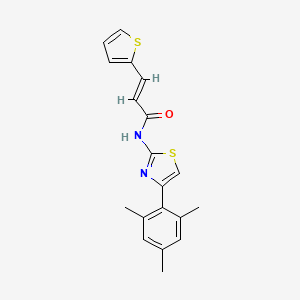
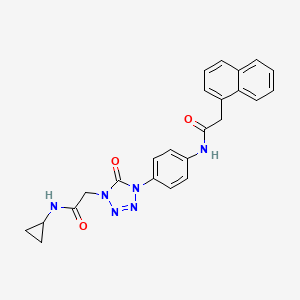
![2-Oxo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1H-pyridine-3-carboxamide](/img/structure/B3020297.png)
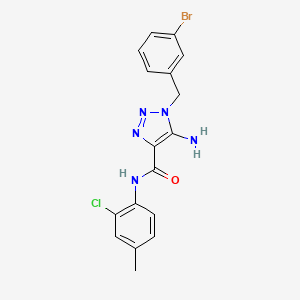
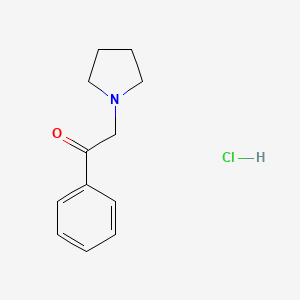

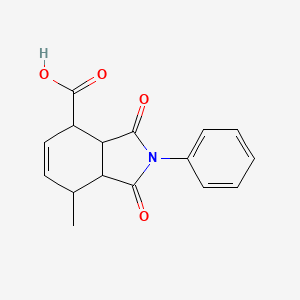

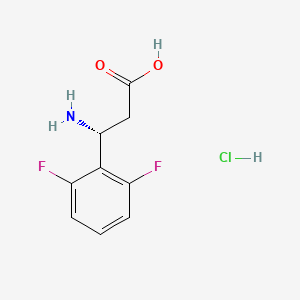
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B3020310.png)